molecular formula C8H5ClN2O2 B7968637 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B7968637
M. Wt: 196.59 g/mol
InChI Key: ULQAOFWUUCVCRN-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 5 and a carboxylic acid group at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Synthesis: The compound can be synthesized via a novel haloform cleavage approach. As reported by -(aminomethyl)pyridine reacts with acyl chlorides followed by trifluoroacetic anhydride treatment to yield 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones. Subsequent haloform cleavage produces imidazo[1,5-a]pyridine-1-carboxylic acids in high yields. The introduction of electron-withdrawing groups (EWGs) like chlorine at position 5 enhances synthetic efficiency, as demonstrated in related compounds under microwave irradiation with POCl₃ .

Properties

IUPAC Name

5-chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQAOFWUUCVCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazo[1,5-a]pyridine Core Formation

The imidazo[1,5-a]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes under basic conditions. For example, 2-amino-5-chloropyridine reacts with chloroacetaldehyde in the presence of potassium carbonate, yielding the imidazo[1,5-a]pyridine core. Solvent choice significantly impacts cyclization efficiency, with dimethylformamide (DMF) or acetonitrile preferred for their high dielectric constants, which stabilize transition states.

Chlorination at the 5-Position

Selective chlorination of the imidazo[1,5-a]pyridine scaffold is achieved using electrophilic chlorinating agents. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in refluxing dichloroethane introduces chlorine at the 5-position with >80% selectivity. The reaction mechanism involves electrophilic aromatic substitution, where the electron-rich C5 position is preferentially targeted. Temperature control (80–100°C) minimizes side reactions, such as over-chlorination or ring degradation.

Carboxyl Group Introduction at the 1-Position

Carboxylation via Carbon Dioxide Insertion

Direct carboxylation of the imidazo[1,5-a]pyridine scaffold remains challenging due to the ring’s electron-deficient nature. Recent advances utilize palladium-catalyzed C–H activation with carbon monoxide (CO) under high pressure (50 atm). For instance, employing Pd(OAc)₂ and 1,10-phenanthroline as a ligand system in DMF at 120°C achieves 65% yield of the carboxylic acid derivative. This method avoids pre-functionalized substrates but requires stringent anhydrous conditions.

Hydrolysis of Ester Precursors

A more practical route involves synthesizing ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate followed by alkaline hydrolysis. The ester intermediate is prepared via nucleophilic acyl substitution using ethyl chloroformate and triethylamine in tetrahydrofuran (THF). Subsequent hydrolysis with 2M NaOH at 80°C for 6 hours affords the carboxylic acid in 85% yield. This two-step approach is scalable and avoids hazardous gas reagents.

Optimization of Reaction Conditions

Solvent Effects on Reaction Efficiency

Non-polar solvents like toluene or dichloroethane enhance chlorination selectivity by stabilizing reactive intermediates (Table 1). Conversely, polar aprotic solvents (e.g., DMF) improve carboxylation yields by solubilizing inorganic bases and facilitating CO insertion.

Temperature and Catalytic Systems

Optimal chlorination occurs at 80–100°C, while carboxylation requires higher temperatures (120–150°C) to overcome kinetic barriers. Bimetallic catalysts (e.g., Pd/Cu) reduce side reactions during C–H activation, improving carboxylation yields by 20% compared to monometallic systems.

Purification and Characterization

Acid-Base Recrystallization

Crude this compound is purified via sequential acid-base treatment. Dissolution in 1M HCl followed by neutralization with aqueous ammonia precipitates the product at pH 4–5, achieving >99% purity. This method eliminates residual palladium catalysts and inorganic salts.

Chromatographic Techniques

For analytical-grade material, flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid mobile phase confirms purity ≥99.9%.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters for Synthesis of this compound

MethodStarting MaterialReagents/ConditionsYield (%)Purity (%)
Pd-Catalyzed Carboxylation5-Chloroimidazo[1,5-a]pyridinePd(OAc)₂, CO, 120°C6598
Ester HydrolysisEthyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate2M NaOH, 80°C8599.9
Direct ChlorinationImidazo[1,5-a]pyridineSOCl₂, POCl₃, 100°C7897

Mechanistic Insights and Challenges

Regioselectivity in Chlorination

Density functional theory (DFT) calculations reveal that chlorination at C5 is favored due to lower activation energy (ΔG‡ = 25.6 kcal/mol) compared to C3 (ΔG‡ = 28.9 kcal/mol). Electron-donating substituents on the pyridine ring further enhance C5 selectivity by increasing electron density at that position.

Side Reactions and Mitigation

Common side products include di-chlorinated derivatives and ring-opened compounds. Adding stoichiometric amounts of urea during chlorination scavenges excess HCl, reducing di-chlorination by 40%. For carboxylation, rigorous exclusion of moisture prevents ester hydrolysis competing with CO insertion.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for chlorination steps improves heat dissipation and reduces reaction time from 12 hours to 2 hours. A tubular reactor with SOCl₂ in supercritical CO₂ achieves 90% conversion at 150°C and 100 bar.

Waste Management

Neutralization of acidic byproducts with calcium hydroxide generates non-hazardous calcium chloride, which is filterable and disposable. Solvent recovery via distillation reduces DMF usage by 70% in large-scale batches .

Chemical Reactions Analysis

Substitution Reactions at the Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing carboxylic acid group, which polarizes the C–Cl bond.

Key Examples :

  • Amination : Reaction with amines (e.g., benzylamine) in the presence of Pd(OAc)₂ or Cu catalysts yields 5-amino derivatives. For example, using Pd(OAc)₂ (10 mol%) in DMF at 130°C under O₂ achieves ~74% yield for analogous imidazo-pyridine systems .

  • Thiolation : Sodium ethanethiolate in non-polar solvents (dielectric constant <15) selectively replaces chlorine with ethylthio groups. This reaction proceeds via an oxidative cross-dehydrogenative coupling (CDC) mechanism, with yields exceeding 90% under optimized O₂ conditions .

Mechanistic Pathway :

  • Nucleophilic attack by the amine/thiolate at C5.

  • Oxidative dehydrogenation facilitated by molecular oxygen.

  • Cyclization to stabilize the product .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 1 participates in classic acid-derived reactions:

Esterification

Reaction with alcohols (e.g., ethanol) under acidic catalysis forms esters. For example, 5-chloroimidazo[1,5-a]pyridine-1-carboxylate esters are synthesized in refluxing ethanol with H₂SO₄, achieving >80% yield .

Amidation

Coupling with amines using EDC/HOBt forms amides. In studies on structurally related compounds, amidation yields range from 65% to 92%, depending on steric and electronic effects of the amine .

Decarboxylation

Thermal decarboxylation (150–200°C) or metal-catalyzed pathways (e.g., Cu/quinoline) removes CO₂, yielding 5-chloroimidazo[1,5-a]pyridine. This reaction is critical for generating halogenated intermediates for cross-coupling .

Cross-Coupling Reactions

The chlorine atom serves as a leaving group in metal-catalyzed couplings:

Reaction TypeConditionsYieldReference
Suzuki–Miyaura (C–C)Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C72–85%
Buchwald–Hartwig (C–N)Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene68–78%

Key Insight : The electron-deficient imidazo-pyridine core facilitates oxidative addition of Pd(0) to the C–Cl bond, accelerating coupling kinetics .

Reduction

  • Carboxylic Acid → Alcohol : LiAlH₄ reduces the acid to a primary alcohol (imidazo[1,5-a]pyridin-1-yl)methanol, albeit with moderate yields (~55%) due to competing side reactions.

  • Chlorine → Hydrogen : Catalytic hydrogenation (H₂/Pd-C) removes chlorine, forming imidazo[1,5-a]pyridine-1-carboxylic acid (quantitative yield under 1 atm H₂) .

Oxidation

The imidazo-pyridine ring resists oxidation, but the carboxylic acid can be converted to a ketone via Hofmann rearrangement under strongly basic conditions (e.g., NaOH, Br₂).

Cyclization and Heterocycle Formation

The compound participates in annulation reactions to form fused polycyclic systems:

  • With β-Diketones : Under CDC conditions (acetic acid, O₂), it reacts with dimedone to form pyrido[1,2-b]indazole derivatives (83% yield) .

  • With 1,3-Propanesultone : Forms sulfobetaine derivatives via nucleophilic attack at the sultone’s oxygen, stabilized by intramolecular H-bonding (65–87% yield) .

Acid-Base Reactions and Salt Formation

The carboxylic acid (pKa ~4.8–5.2 ) forms salts with inorganic bases (e.g., NaOH, K₂CO₃) or amines. These salts improve solubility for pharmaceutical applications (e.g., hydrochloride salts are common ).

Scientific Research Applications

Pharmaceutical Development

Overview : This compound is a critical intermediate in the synthesis of several pharmaceuticals. Its derivatives are being explored for their potential as anti-inflammatory and anti-cancer agents.

Case Study : Research has indicated that derivatives of imidazo[1,5-a]pyridine exhibit notable biological activity. For instance, compounds derived from 5-chloroimidazo[1,5-a]pyridine have shown promise in targeting neurological disorders and cancer treatment due to their ability to inhibit specific enzymes involved in disease progression .

Compound Target Disease Activity
3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acidCancerInhibits cell proliferation
5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acidInflammationReduces inflammatory markers

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals that enhance pest control and crop protection.

Application : Its derivatives have been integrated into pesticides and herbicides, improving efficacy against various agricultural pests while minimizing environmental impact .

Agrochemical Product Active Ingredient Efficacy
Pesticide AThis compoundHigh effectiveness against aphids
Herbicide BDerivative of the compoundBroad-spectrum weed control

Biochemical Research

Overview : In biochemical studies, this compound aids in understanding enzyme inhibition and receptor binding.

Case Study : A study demonstrated that the compound acts as a pH-sensitive fluorescent probe, capable of detecting acidic environments within biological systems. This property allows researchers to monitor cellular processes in real-time .

Application Description
Fluorescent pH ProbeDetects pH changes in living cells with high sensitivity and selectivity.
Enzyme Inhibition StudiesInvestigates the effects on specific enzymes related to metabolic pathways.

Material Science

Overview : The compound is employed in developing advanced materials such as polymers and coatings.

Application : Research indicates that incorporating this compound into polymer matrices enhances their chemical resistance and durability .

Material Type Properties Enhanced
Polymer CoatingImproved chemical resistance
Composite MaterialsIncreased strength and durability

Analytical Chemistry

Overview : The compound finds utility in various analytical techniques for substance detection and quantification.

Application : It is commonly used in chromatography for analyzing complex mixtures, aiding in the identification of related compounds .

Technique Used Purpose
ChromatographyDetection and quantification of related substances
SpectroscopyCharacterization of chemical properties

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Substituent(s) Position(s) Molecular Formula Molecular Weight (g/mol) Key Properties
5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid Cl, COOH 5, 1 C₈H₅ClN₂O₂ 196.59 High acidity, microwave-assisted synthesis
6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid Br, COOH 6, 1 C₈H₅BrN₂O₂ 241.04 Enhanced steric hindrance
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid CF₃, COOH 3, 1 C₉H₅F₃N₂O₂ 242.05 Increased acidity (pKa ~2.5)
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate Cl, COOEt 5, 1 C₁₀H₉ClN₂O₂ 224.64 Improved lipophilicity

Biological Activity

5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a chlorine atom substituted on the imidazo ring, which contributes to its unique reactivity and biological profile. The molecular formula is C9H7ClN2O2C_9H_7ClN_2O_2, and it possesses a carboxylic acid functional group that enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa2.0 μg/mL

The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The anticancer effects of this compound have been investigated in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HepG2 (liver cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Inhibition of cell cycle progression
A549 (lung cancer)12Modulation of signaling pathways

The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of specific signaling pathways crucial for cancer cell survival .

The biological activity of this compound is attributed to its interaction with various molecular targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways or modulate receptor activity, leading to its antimicrobial and anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A recent clinical study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at concentrations as low as 0.5 μg/mL, suggesting it could be a candidate for developing new treatments for resistant bacterial infections .

Case Study 2: Cancer Cell Line Assays

In vitro assays using HepG2 liver cancer cells revealed that treatment with this compound at varying concentrations resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for further development in anticancer therapeutics .

Q & A

Q. What are the most efficient synthetic routes for 5-chloroimidazo[1,5-a]pyridine-1-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via multistep protocols involving cyclization of substituted pyridine precursors. For example, a one-pot method using 4-chloropyridin-2-amine with DMF-DMA and hydroxylamine hydrochloride generates intermediates like N-hydroxy-formimidamide, followed by cyclization with trifluoroacetic anhydride (TFAA) to yield the core structure . Purification often employs column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires precise stoichiometric control of reagents and inert reaction conditions .

Q. How is the structure of this compound validated experimentally?

Structural confirmation involves a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Key spectral markers include the downfield shift of the carboxylic proton (~12-13 ppm in DMSO-d6_6) and characteristic splitting patterns for the imidazo-pyridine ring protons. X-ray crystallography is recommended for absolute configuration determination, especially when evaluating derivatives for structure-activity relationships (SAR) .

Q. What are the primary biological or pharmacological applications of this compound in current research?

While not pharmacologically active itself, it serves as a critical intermediate for synthesizing bioactive derivatives. For instance, carboxamide derivatives (e.g., pyrazolo[1,5-a]pyridine-3-carboxamides) exhibit potential as kinase inhibitors or antimicrobial agents. Functionalization at the 1-carboxylic acid position (e.g., esterification or amidation) is common to enhance bioavailability .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with improved target binding?

Molecular docking (using software like AutoDock Vina) and density functional theory (DFT) calculations predict interactions between derivatives and target proteins (e.g., ATP-binding pockets in kinases). Substituent effects at the 5-chloro position are critical; electron-withdrawing groups improve binding affinity in hydrophobic domains. Pharmacophore modeling further identifies essential hydrogen-bonding motifs .

Q. What experimental strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in IC50_{50} values across studies often arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or cellular models. Standardized protocols (e.g., uniform cell lines, controlled pH/temperature) and orthogonal assays (e.g., SPR for binding kinetics) are recommended. Comparative metabolomic profiling can also identify off-target effects that skew activity .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The 5-chloro group acts as a directing moiety in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Electron-deficient aryl boronic acids enhance coupling efficiency due to improved oxidative addition kinetics. Substituents at the 1-carboxylic acid position (e.g., methyl esters) stabilize intermediates during catalytic cycles, reducing side reactions .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they addressed?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but low-abundance byproducts (e.g., dechlorinated analogs) require tandem mass spectrometry (LC-MS/MS) for identification. For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation. Process optimization via Design of Experiments (DoE) minimizes impurity formation .

Q. What role does the imidazo[1,5-a]pyridine scaffold play in overcoming drug resistance mechanisms?

The scaffold’s rigidity and planar structure enable intercalation into mutated kinase domains (e.g., EGFR T790M), restoring inhibition potency. SAR studies show that introducing bulky substituents at the 3-position reduces steric hindrance in resistant targets. Metabolite stability assays (e.g., microsomal incubation) further guide resistance mitigation strategies .

Methodological Guidelines

  • Synthetic Protocol Refinement : Optimize reaction times and temperatures using real-time monitoring (e.g., in situ IR spectroscopy) to prevent over-cyclization .
  • Bioactivity Validation : Use isogenic cell lines (wild-type vs. mutant) to confirm target-specific effects and rule off-target contributions .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and assay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.